molecular formula C21H15N3O5S2 B2717312 ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate CAS No. 865654-96-2

ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate

Cat. No.: B2717312
CAS No.: 865654-96-2
M. Wt: 453.49
InChI Key: HBNBANHFDNIMHU-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a unique fusion of sulfur (dithia), nitrogen (triaza), and oxygen (oxo, carboxylate) atoms. Key structural attributes include:

  • Tricyclic framework: A [7.4.0.0³,⁷] ring system, indicating a bicyclic base (7- and 4-membered rings) fused with a third ring.
  • Heteroatoms: Two sulfur atoms (6,10-dithia) and three nitrogen atoms (1,8,13-triaza), which influence electronic properties and intermolecular interactions.
  • The ethyl carboxylate at position 5 enhances solubility and serves as a synthetic handle for derivatization.

The coumarin moiety may confer fluorescence or UV activity, useful in analytical or imaging contexts .

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c1-3-28-20(27)16-10(2)15-17(31-16)22-21-24(18(15)25)23-13(9-30-21)12-8-11-6-4-5-7-14(11)29-19(12)26/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBANHFDNIMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3N(C2=O)N=C(CS3)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate typically involves multi-step reactions. The process begins with the preparation of the chromen and thieno intermediates, which are then fused with pyrimido and thiadiazine rings under specific conditions. Common reagents used in these reactions include ethyl chloroformate, various amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it to structurally related heterocycles from the literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,12-tetraene-5-carboxylate S (2), N (3), O (3) Coumarin-3-yl, ethyl carboxylate ~450 (estimated) Potential fluorescence, bioactivity N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 S (2), N (1), O (1) 4-Methoxyphenyl ~350 Antimicrobial activity
(2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene-6-carbonitrile O (2), N (1) 4-Methylphenyl, nitrile ~380 Crystallographic stability
2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclododecane N (4) Methyl groups ~280 Metal chelation, catalysis

Key Observations :

Heteroatom Composition: The target compound’s higher sulfur/nitrogen content (vs. O/N in or pure N in ) may enhance redox activity or binding specificity. Sulfur’s polarizability supports stronger van der Waals interactions compared to oxygen .

Functional Group Impact :

  • Ethyl carboxylate : Unlike the nitrile in , this ester group improves hydrophilicity, critical for drug-likeness (e.g., logP reduction).
  • Coumarin moiety : Similar to marine-derived chromophores , this group could enable photophysical applications (e.g., fluorescence-based sensing).

Crystallographic Behavior :

  • Compounds like exhibit defined puckering (via Cremer-Pople coordinates ), while sulfur-rich systems (e.g., target compound) may display unique hydrogen-bonding patterns due to S···H-N interactions .

Synthetic Accessibility :

  • The target compound’s complexity surpasses tetramethylated aza-cyclodextrins , likely requiring advanced methods like multi-step cyclization or transition-metal catalysis.

Pharmacokinetic Potential: Using similarity indexing (Tanimoto coefficient ), the coumarin-ester framework may align with known kinase inhibitors (e.g., ROCK1 ), though structural nuances (e.g., sulfur vs. oxygen) could modulate binding.

Research Implications and Gaps

  • Crystallography : Employ SHELX or ORTEP to resolve puckering and hydrogen-bonding networks, critical for structure-activity relationships.
  • Computational Modeling : Use docking studies (as in ) to predict targets, focusing on sulfur’s electronic effects vs. oxygen analogs.

Biological Activity

Ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple fused rings and functional groups that may contribute to its biological properties. The IUPAC name indicates the presence of triazine and chromen moieties, which are known for their diverse pharmacological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially leading to altered cellular signaling and effects on cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related compounds in the same class as this compound. For example:

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Ethyl 6-methyl-2-oxo...E. coli256 µg/mL
Ethyl 4-methyl...S. aureus256 µg/mL

These findings indicate a promising antibacterial profile that could be further explored for therapeutic applications against resistant strains of bacteria .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of similar triazine derivatives on cancer cell lines and found significant inhibition of cell proliferation at micromolar concentrations. The proposed mechanism involved the induction of apoptosis mediated by caspase activation .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of compounds derived from chromen structures through the inhibition of NF-kB signaling pathways .

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